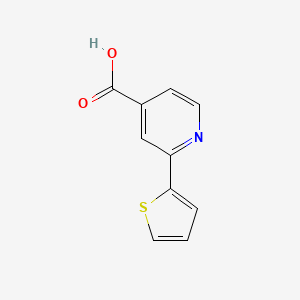

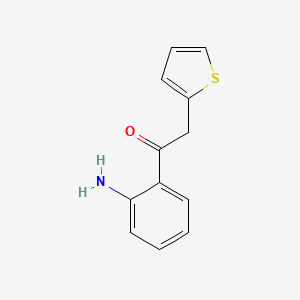

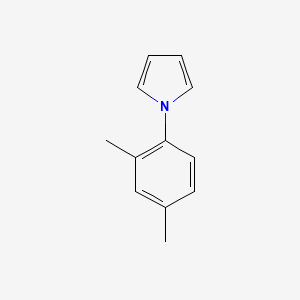

2-(Thiophen-2-YL)isonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Thiophen-2-yl)isonicotinic acid is a compound that is related to various substituted polythiophene derivatives and isonicotinic acid hydrazones. These compounds have been studied for their potential applications in materials science and biomedicine due to their interesting chemical and physical properties. For instance, polythiophene derivatives with carboxylic acid groups have been investigated for their solubility in aqueous solutions and their semiconductor properties, which could be useful for applications such as selective membranes . Additionally, isonicotinic acid hydrazones have been synthesized and characterized for their antimicrobial activities, showing effectiveness against a range of bacteria and fungi .

Synthesis Analysis

The synthesis of related compounds involves the reaction of isonicotinic acid with various reagents. For example, the synthesis of poly(2-thiophen-3-yl-mal

科学的研究の応用

Synthesis and Characterization

- 2-(Thiophen-2-YL)isonicotinic acid and its derivatives are synthesized for various applications, including magnetic, thermal, and spectral studies. Metal chelates involving these compounds have been prepared and analyzed, demonstrating the coordination behavior with different metal ions based on analytical data, electronic spectra, magnetic measurements, thermogravimetric analyses, and infrared and nuclear magnetic resonance spectral studies (Maurya, Patel, & Sutradhar, 2003).

Luminescence Sensitization

- Derivatives of this compound have been studied as potential sensitizers for Eu(III) and Tb(III) luminescence. Their solution and solid-state species were characterized using luminescence spectroscopy and X-ray crystallography, showing significant potential in this field (Viswanathan & Bettencourt-Dias, 2006).

Anticancer Activity

- Studies on thiophene acetyl salicylic acid esters, related to this compound, have explored their cytotoxic effects against cancer and normal cell lines. These studies found that positional isomerism is critical for their pharmacological properties, particularly against colon cancer cell lines (Ünver & Cantürk, 2017).

Electrochemical Applications

- In electrochemical applications, derivatives of this compound have been used in DNA hybridization electrochemical sensors. A particular study reported the use of a thiophen-3-yl-acetic acid derivative for application to electrochemical hybridization sensors, indicating potential in biological recognition and molecular diagnostics (Cha et al., 2003).

Antibacterial and Antifungal Activities

- Several studies have synthesized and evaluated the antibacterial and antifungal activities of compounds related to this compound. These compounds have shown promise as potential antibacterial and antifungal agents, with activities against various bacterial strains and fungi (Mabkhot et al., 2017).

Photovoltaic Performance

- Isonicotinate derivatives, closely related to this compound, have been investigated for their impact on the photovoltaic performance of dye-sensitized solar cells. These studies have shown that such derivatives can enhance energy conversion efficiency, demonstrating their utility in solar energy applications (Bagheri & Dehghani, 2015).

作用機序

Target of Action

The primary target of 2-(Thiophen-2-YL)isonicotinic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .

Mode of Action

It is known that the compound interacts with the mpges-1 enzyme, potentially inhibiting its activity . This interaction could lead to a decrease in the production of PGE2, thereby mitigating the inflammatory response and other related pathologies .

Biochemical Pathways

This compound affects the prostaglandin biosynthesis pathway by targeting the mPGES-1 enzyme . This enzyme catalyzes the last step of the biosynthesis of PGE2 . By inhibiting this enzyme, this compound can potentially disrupt this pathway, leading to a decrease in the production of PGE2 and its downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its potential inhibitory effect on the mPGES-1 enzyme . By inhibiting this enzyme, the compound could reduce the production of PGE2, leading to a decrease in inflammation and potentially mitigating the effects of other related pathologies .

生化学分析

Biochemical Properties

It is known that thiophene-based analogs, which 2-(Thiophen-2-YL)isonicotinic acid is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .

Cellular Effects

It is known that thiophene derivatives, including this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Molecular Mechanism

It is known that thiophene derivatives can undergo various reactions, including condensation reactions

特性

IUPAC Name |

2-thiophen-2-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBWVKLXLHQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406259 |

Source

|

| Record name | SBB052875 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893723-57-4 |

Source

|

| Record name | SBB052875 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)